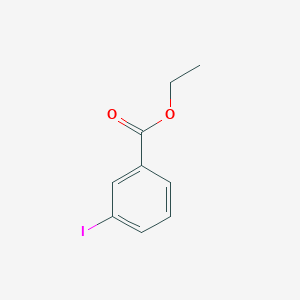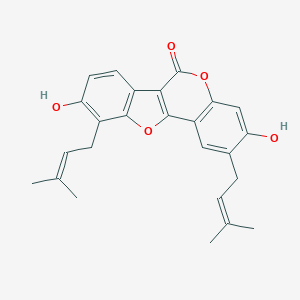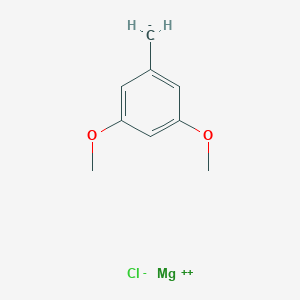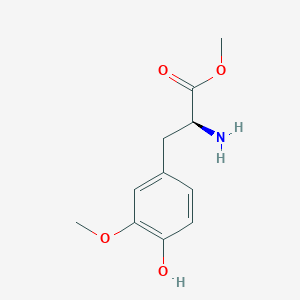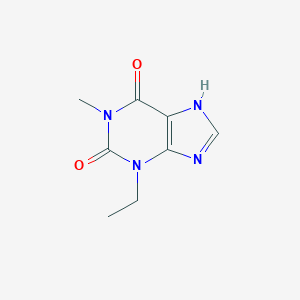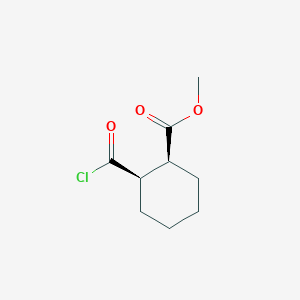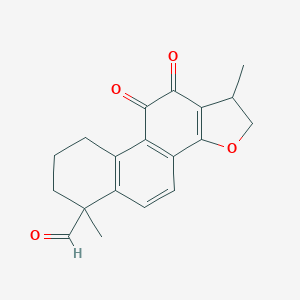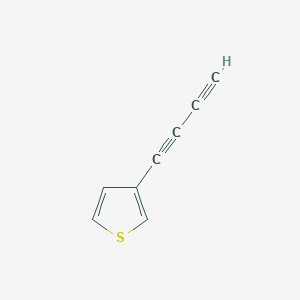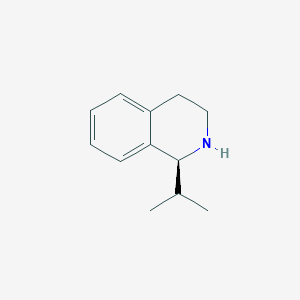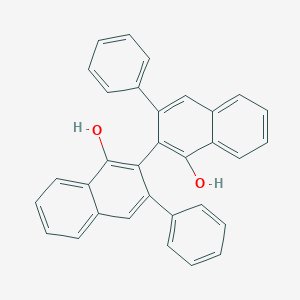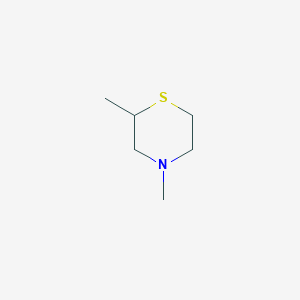
2,4-Dimethylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylthiomorpholine (DMTM) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring structure. DMTM has a molecular formula of C6H13NS and a molecular weight of 131.24 g/mol.
Mecanismo De Acción
2,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions through its sulfur atom. The metal ions are then removed from the solution, forming a stable complex with 2,4-Dimethylthiomorpholine. The chelation process is reversible, allowing the metal ions to be recovered from the complex.
Efectos Bioquímicos Y Fisiológicos
2,4-Dimethylthiomorpholine has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have antioxidant properties, protecting cells from oxidative stress. 2,4-Dimethylthiomorpholine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dimethylthiomorpholine is a versatile reagent that can be used in a variety of laboratory experiments. Its chelating properties make it useful for the removal of heavy metals from solutions. Its antimicrobial and antioxidant properties make it useful in biological and medical research. However, 2,4-Dimethylthiomorpholine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2,4-Dimethylthiomorpholine. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its use as a chelating agent for the removal of heavy metals from wastewater. Further research is needed to fully understand the mechanisms of action and potential applications of 2,4-Dimethylthiomorpholine in various fields of research.
Métodos De Síntesis
2,4-Dimethylthiomorpholine can be synthesized by the reaction of morpholine with carbon disulfide and methyl iodide. The reaction yields 2,4-Dimethylthiomorpholine and potassium iodide as by-products. 2,4-Dimethylthiomorpholine can also be synthesized by the reaction of 2,4-dimethyl-1,3-thiazole with chloroacetic acid and sodium hydroxide.
Aplicaciones Científicas De Investigación
2,4-Dimethylthiomorpholine is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. 2,4-Dimethylthiomorpholine has also been used as a chelating agent for the removal of heavy metals from wastewater.
Propiedades
Número CAS |
148761-49-3 |
|---|---|
Nombre del producto |
2,4-Dimethylthiomorpholine |
Fórmula molecular |
C6H13NS |
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
2,4-dimethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-6-5-7(2)3-4-8-6/h6H,3-5H2,1-2H3 |
Clave InChI |
RHVDTUGABBCLDX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCS1)C |
SMILES canónico |
CC1CN(CCS1)C |
Sinónimos |
Thiomorpholine, 2,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)
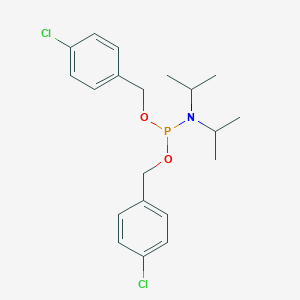
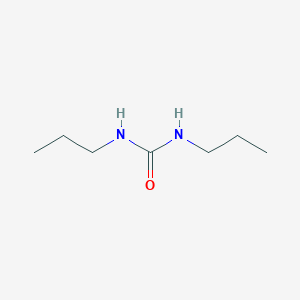
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
